PPARδ Potency and Species Selectivity Profile Relative to GW501516 and Seladelpar
Mavodelpar demonstrates a distinct species-dependent potency profile that differs from the tool compound GW501516. In recombinant cell line transactivation assays, mavodelpar activates human PPARδ with an EC50 of 31 nM, whereas GW501516 exhibits sub-nanomolar potency (EC50 1-1.2 nM) . Conversely, mavodelpar shows approximately 5-fold greater potency on cynomolgus monkey PPARδ (EC50 6.6 nM) compared to the human receptor [1]. This species divergence is not documented for GW501516, which maintains consistent low nanomolar potency across species. Seladelpar (MBX-8025), another clinical-stage PPARδ agonist, exhibits an EC50 of 31 nM for PPARδ, identical to mavodelpar on human receptor, but its species selectivity profile is not as extensively characterized in public data [2].
| Evidence Dimension | PPARδ transactivation potency (EC50) |
|---|---|
| Target Compound Data | Human PPARδ: 31 nM; Cynomolgus monkey PPARδ: 6.6 nM |
| Comparator Or Baseline | GW501516: Human PPARδ EC50 1-1.2 nM; Seladelpar: Human PPARδ EC50 31 nM |
| Quantified Difference | Mavodelpar is ~30-fold less potent than GW501516 on human PPARδ but 5-fold more potent on monkey PPARδ vs human. Seladelpar shows equivalent human potency. |
| Conditions | Recombinant cell line nuclear transactivation assays (GAL4-PPARδ chimeric receptor) |
Why This Matters
Researchers designing in vivo studies in non-human primates must account for mavodelpar's enhanced cynomolgus potency to avoid overestimation of human equivalent doses based on rodent or human in vitro data.
- [1] 26th Annual Symposium of the United Mitochondrial Disease Foundation. Abstract: Mavodelpar is a potent and selective agonist of human and cynomolgus monkey PPARδ. PMC, 2023. View Source
- [2] Cognitive Vitality Report: Seladelpar (PPARδ Agonists). Alzheimer's Drug Discovery Foundation. Updated May 12, 2025. View Source
